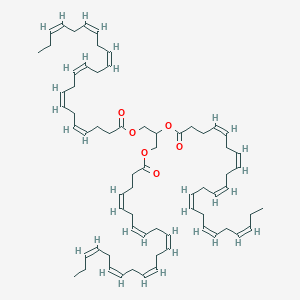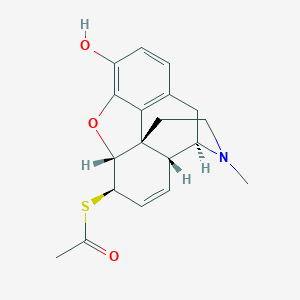
6-Acetylthiomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetylthiomorphine is a chemical compound that belongs to the class of opioids. It is a derivative of morphine and is used in scientific research for its potent analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Acetylthiomorphine is similar to that of other opioids. It binds to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signals in the nervous system. The compound also has effects on other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Acetylthiomorphine are similar to those of other opioids. The compound has potent analgesic effects and is used to treat severe pain. It also has sedative and euphoric effects, which are responsible for its potential for abuse. The compound can cause respiratory depression, which can be fatal in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Acetylthiomorphine in lab experiments include its potent analgesic effects and its similarity to other opioids, which makes it a useful tool for studying the mechanism of action of these compounds. However, the compound has limitations, including its potential for abuse and its side effects, such as respiratory depression.
Zukünftige Richtungen
There are several future directions for research on 6-Acetylthiomorphine. One area of study is the development of novel opioids that have fewer side effects and lower potential for abuse. Another area of research is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of opioids and their effects on the nervous system to better understand their potential for treating pain and addiction.
Conclusion
In conclusion, 6-Acetylthiomorphine is a potent opioid that is used extensively in scientific research for its analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects. While the compound has advantages for lab experiments, it also has limitations and potential for abuse. Future research directions include the development of novel opioids with fewer side effects and the further study of the mechanism of action of opioids.
Synthesemethoden
The synthesis of 6-Acetylthiomorphine involves the acetylation of morphine with thioacetic acid. The reaction occurs under acidic conditions and requires careful control of the reaction parameters to obtain a high yield of the desired product. The process is complex and requires specialized equipment and expertise to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
6-Acetylthiomorphine is used extensively in scientific research for its potent analgesic effects. It is commonly used to study the mechanism of action of opioids and their effects on the central nervous system. The compound has also been studied for its potential use in the treatment of pain and addiction.
Eigenschaften
CAS-Nummer |
117152-64-4 |
|---|---|
Produktname |
6-Acetylthiomorphine |
Molekularformel |
C19H21NO3S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |
InChI |
InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI-Schlüssel |
IQAOQEHSVLTFRY-MKUCUKIISA-N |
Isomerische SMILES |
CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Kanonische SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Andere CAS-Nummern |
117152-64-4 |
Synonyme |
(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



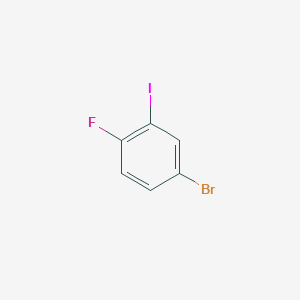
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
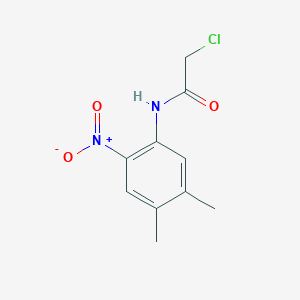
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
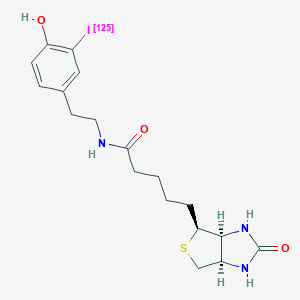
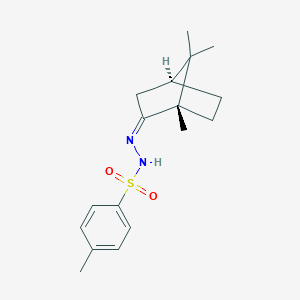

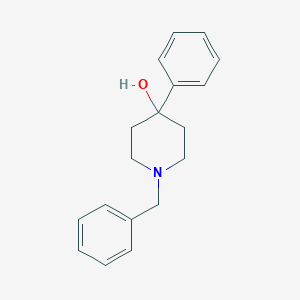
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
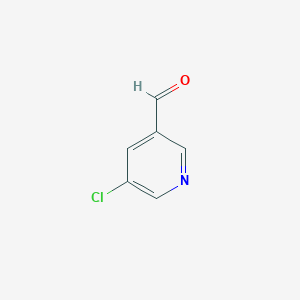
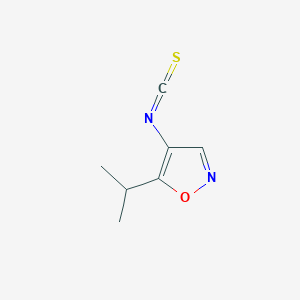
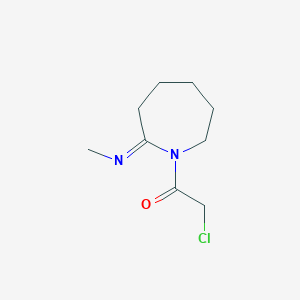
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
